
Haloperidol D4
Übersicht
Beschreibung
Haloperidol-d4 is intended for use as an internal standard for the quantification of haloperidol by GC- or LC-MS. Haloperidol is a typical antipsychotic and dopamine D2-like receptor antagonist (Kis = 0.6, 0.2, and 22 nM, for D2, D3, and D4 receptors, respectively). It also acts as an inverse agonist at dopamine D2 and D3 receptors (IC50s = 0.8 and 0.6 nM, respectively). Haloperidol also binds to α1- and α2- adrenergic and histamine H1 receptors, as well as the serotonin (5-HT) receptor subtypes 5-HT1D and 5-HT2A (Kds = 17, 600, 260, 40, and 61 nM, respectively). It inhibits stereotypic behavior induced by apomorphine and amphetamine in rats (ID50s = 0.532 and 0.101 μmol/kg, respectively). Haloperidol also inhibits apomorphine-induced decreases in prepulse inhibition of the acoustic startle response in rats in a dose-dependent manner. Formulations containing haloperidol have been used in the treatment of schizophrenia and Tourette syndrome.
Haloperidol D4 is deuterium labeled Haloperidol, which can block dopamine receptors in in the treatment of schizophrenia, acute psychosis, and delirium.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry Applications
Haloperidol-D4 serves as an internal standard in analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its deuterium labeling allows for accurate quantification of haloperidol in biological samples like urine and plasma. The similarity in chemical properties between haloperidol and haloperidol-D4 ensures that the internal standard behaves similarly during analysis, which enhances the reliability of concentration measurements.
Haloperidol-D4 is utilized in pharmacokinetic studies to trace the metabolism and distribution of haloperidol within the body. Its isotopic labeling allows researchers to distinguish it from non-labeled compounds, facilitating the study of drug behavior in various populations, including terminally ill patients . For instance, a population pharmacokinetic analysis demonstrated that haloperidol's pharmacokinetics could be accurately modeled, revealing significant interpatient variability .
Receptor Interaction Studies
Research has shown that haloperidol-D4 interacts with multiple dopamine receptors, particularly the dopamine D2 and D4 receptors. Studies indicate that chronic administration of haloperidol enhances dopamine D4 receptor density in the brain, which may contribute to its therapeutic effects in treating schizophrenia . Understanding these interactions is crucial for developing targeted therapies with fewer side effects.
Table 2: Receptor Binding Affinities
Receptor Type | Binding Affinity (Haloperidol) | Binding Affinity (Haloperidol-D4) |
---|---|---|
D2 | High | Similar |
D3 | Moderate | Similar |
D4 | Low | Enhanced |
Case Studies and Clinical Implications
Several case studies have highlighted the effectiveness of haloperidol in treating psychotic disorders. For example, patients experiencing delirium often benefit from haloperidol treatment, with studies indicating significant symptom relief . The use of haloperidol-D4 in these studies allows for more accurate monitoring of drug levels and effects.
Wirkmechanismus
- Within the brain, Haloperidol D4 strongly antagonizes the D2 receptor, particularly in the mesolimbic and mesocortical systems. By blocking D2 receptors, it modulates dopamine signaling and helps manage psychotic symptoms .
- By blocking D2 receptors, this compound reduces the hyperdopaminergic state within the limbic system, contributing to its antipsychotic effect .
- Downstream effects involve modulation of neurotransmitter balance, leading to symptom improvement in conditions like schizophrenia .
- Cellular effects include normalization of dopamine signaling, reducing symptoms like hallucinations and aggression .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
Haloperidol D4 interacts with several enzymes, proteins, and other biomolecules. Its primary target is the dopamine D2 receptor, which it antagonizes . This antagonism is believed to be the primary mechanism through which this compound exerts its antipsychotic effects . It also interacts with other dopamine receptors, such as D3 and D4 .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating the activity of dopamine receptors, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound reduces the excitability of striatal medium spiny neurons expressing dopamine D2 receptors .
Molecular Mechanism
The molecular mechanism of action of this compound involves its strong antagonism of the dopamine receptor, particularly D2 . This antagonism disrupts the normal functioning of the dopamine system, leading to changes in gene expression and cellular metabolism . The binding interactions of this compound with dopamine receptors inhibit the activation of these receptors, thereby altering the signaling pathways they regulate .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that this compound remains tightly bound to D2 dopamine receptors in humans undergoing 2 positron emission tomography (PET) scans with a 24h pause in between scans . This suggests that this compound has a long-lasting effect on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, very low doses of this compound cause acute D2 occupancy of 75% . Even doses that acutely saturate D2 receptors give little D2 occupancy after 24 hours due to the very short half-life of haloperidol in rats .
Metabolic Pathways
This compound is involved in several metabolic pathways. In humans, haloperidol is biotransformed to various metabolites, including p-fluorobenzoylpropionic acid, 4-(4-chlorophenyl)-4-hydroxypiperidine, reduced haloperidol, pyridinium metabolites, and haloperidol glucuronide .
Biologische Aktivität
Haloperidol-D4 is a deuterated form of haloperidol, an antipsychotic medication primarily used in the treatment of schizophrenia and acute psychosis. The deuteration of haloperidol allows for enhanced tracking of its metabolic pathways and pharmacokinetics in biological systems, providing unique insights into its biological activity.
Pharmacokinetics
Haloperidol-D4 exhibits pharmacokinetic properties similar to those of its non-deuterated counterpart. When administered, it undergoes hydrolysis in biological systems, releasing the active neuroleptic haloperidol into systemic circulation. This slow-release mechanism can prolong therapeutic effects, lasting from two to four weeks following a single intramuscular injection.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Oral Bioavailability | 60% - 70% |
Clearance (L/h) | 29.3 (IIV 43%) |
Volume of Distribution (L) | 1260 (IIV 70%) |
Terminal Half-life (h) | ~30 |
The terminal half-life of haloperidol is approximately 30 hours, which signifies a prolonged duration in the body and can lead to cumulative effects over time .
Haloperidol primarily acts as a dopamine D2 receptor antagonist, which is crucial for its antipsychotic effects. The deuterated form allows researchers to study its binding affinity and occupancy at these receptors more precisely. Studies indicate that haloperidol-D4 may have differential effects on various neuronal circuits, particularly influencing both motor and cognitive functions .
Receptor Binding Studies
- Dopamine D2 Receptor : Haloperidol-D4 shows significant occupancy at D2 receptors, which correlates with its therapeutic effects.
- Dopamine D4 Receptor : Evidence suggests that haloperidol also interacts with D4 receptors, impacting motor coordination and spatial functions .
Immunological Effects
Recent studies have highlighted the immunomodulatory properties of haloperidol. It has been shown to suppress the immune response by inhibiting NF-kappaB activation in macrophages via D2-like receptors. This action reduces the expression of pro-inflammatory cytokines such as IL-1β and IL-6 .
Summary of Immunological Findings
Cytokine | Effect of Haloperidol-D4 |
---|---|
IL-1β | Suppressed |
IL-6 | Suppressed |
CD80 | Inhibited |
These findings suggest that haloperidol-D4 may have potential applications beyond psychiatric disorders, possibly influencing inflammatory responses in various conditions.
Case Studies
A population pharmacokinetic study involving terminally ill patients revealed critical insights into the variability of haloperidol pharmacokinetics. The study utilized a one-compartment model to describe the drug's behavior in this unique patient population, highlighting the importance of individualized dosing regimens based on patient characteristics .
Key Observations from Case Studies
- Patient Characteristics : Variability in drug clearance was noted based on co-medications and disease states.
- Dosing Regimens : Oral doses ranged from 0.5 to 2 mg daily, while subcutaneous doses varied from 0.5 to 5 mg daily.
Eigenschaften
IUPAC Name |
4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEPOXFFQSENCJ-KDWZCNHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O)[2H])[2H])Cl)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661996 | |
Record name | 4-{4-[4-Chloro(~2~H_4_)phenyl]-4-hydroxypiperidin-1-yl}-1-(4-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189986-59-1 | |
Record name | 4-{4-[4-Chloro(~2~H_4_)phenyl]-4-hydroxypiperidin-1-yl}-1-(4-fluorophenyl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80661996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1189986-59-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q1: Why is Haloperidol-d4 used as an internal standard for quantifying Haloperidol in plasma?
A: Haloperidol-d4, a deuterated form of Haloperidol, shares very similar chemical properties with the analyte, making it an ideal internal standard for mass spectrometry-based quantification. [, ] This similarity ensures that Haloperidol-d4 behaves almost identically to Haloperidol during sample preparation and analysis. By adding a known amount of Haloperidol-d4 to the plasma sample, scientists can account for variations in extraction efficiency and instrument response, leading to more accurate and reliable measurements of Haloperidol concentrations.
Q2: What specific analytical challenges does using Haloperidol-d4 address in Haloperidol quantification?
A: One major challenge in quantifying drugs like Haloperidol in biological matrices like plasma is the potential for matrix effects, where other components in the sample can interfere with the ionization and detection of the analyte. [] By using Haloperidol-d4, researchers can normalize for these matrix effects since both Haloperidol and Haloperidol-d4 will be similarly affected. This normalization leads to more accurate quantification, particularly crucial for therapeutic drug monitoring where precise Haloperidol plasma levels are essential.
Q3: Can you explain the analytical method mentioned in the research that utilizes Haloperidol-d4 for Haloperidol quantification?
A: The research describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. [, ] After adding Haloperidol-d4 to the plasma sample, a simple protein precipitation step is performed. The resulting supernatant is injected into the LC-MS/MS system. The LC separates the compounds based on their physicochemical properties, and the MS/MS system detects and quantifies Haloperidol and Haloperidol-d4 based on their specific mass-to-charge ratios. The ratio of the signal intensities of Haloperidol and Haloperidol-d4 is then used to calculate the concentration of Haloperidol in the original sample.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.